molecular formula C15H21N5O3 B2935582 3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 868143-62-8

3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2935582
CAS No.: 868143-62-8
M. Wt: 319.365
InChI Key: VECGUXLCPRBYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic molecule that belongs to the class of purine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the replication of viruses and the growth of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including reverse transcriptase, which is essential for the replication of retroviruses such as HIV. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is its potential use in the development of new drugs for the treatment of various diseases. Its synthetic nature allows for modifications to be made to its structure, which may enhance its activity or reduce its toxicity. However, one of the limitations of this molecule is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione. One direction is the development of new drugs based on this molecule for the treatment of various diseases, including viral infections, cancer, and neurodegenerative disorders. Another direction is the study of its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the synthesis of analogs of this molecule may lead to the discovery of new drugs with improved activity and reduced toxicity.

Synthesis Methods

The synthesis of 3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione involves a series of chemical reactions. The first step involves the reaction of 2,6-diaminopurine with 2-methylprop-2-en-1-ol in the presence of a strong acid catalyst to form 7-(2-methylprop-2-enyl)-2,6-diaminopurine. The second step involves the reaction of 7-(2-methylprop-2-enyl)-2,6-diaminopurine with morpholine and formaldehyde in the presence of a strong base catalyst to form 8-(morpholin-4-ylmethyl)-7-(2-methylprop-2-enyl)-2,6-diaminopurine. The final step involves the reaction of 8-(morpholin-4-ylmethyl)-7-(2-methylprop-2-enyl)-2,6-diaminopurine with acetic anhydride in the presence of a strong acid catalyst to form this compound.

Scientific Research Applications

3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione has various scientific research applications. One of the significant applications of this molecule is in the field of medicinal chemistry. It has been found to exhibit antiviral, anticancer, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

Properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-10(2)8-20-11(9-19-4-6-23-7-5-19)16-13-12(20)14(21)17-15(22)18(13)3/h1,4-9H2,2-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECGUXLCPRBYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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